![molecular formula C7H10O2 B2969127 (1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid CAS No. 2377030-50-5](/img/structure/B2969127.png)
(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carboxylic acids are organic compounds that contain a carboxyl functional group (COOH). The name “carboxyl” comes from the fact that a carbonyl (C=O) and a hydroxyl (OH) group are attached to the same carbon .
Synthesis Analysis
The synthesis of carboxylic acids can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, or the carboxylation of Grignard reagents .Molecular Structure Analysis
In carboxylic acids, the carbon and oxygen in the carbonyl are both sp2 hybridized, giving the molecule a trigonal planar shape around the carbonyl carbon . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including reduction to primary alcohols, esterification with alcohols, and reaction with ammonia to form amides .Physical And Chemical Properties Analysis
Carboxylic acids have higher boiling points than similar-sized alcohols or aldehydes due to their ability to form intermolecular hydrogen bonds . The presence of the polar COOH group also makes them more hydrophilic (water-loving) than comparable hydrocarbons .科学的研究の応用
Conformational Studies and Drug Design
Bicyclic compounds, including variants of bicyclo[2.2.0]hexane, are explored for their unique conformational properties, which are essential in drug design and synthesis. For instance, studies on bicyclo[3.1.0]hexane derivatives have revealed their significance as conformationally locked analogues of bioactive molecules, providing insights into the design of compounds with enhanced biological activities. These structures serve as interesting building blocks in the synthesis of natural compounds, bioactive molecules, and as catalysts due to their structural versatility and potential to adopt distinct conformations. This conformational locking approach aids in understanding the relationship between structure and activity, crucial for developing more effective and selective drugs (Jimeno et al., 2011).
Material Science Applications
In the field of materials science, bicyclic compounds have been employed in the synthesis and development of novel materials. For example, alicyclic polymers based on cycloaliphatic co- and terpolymers, including derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, have been synthesized for use as 193 nm photoresist materials. These materials are crucial for photolithographic processes in semiconductor manufacturing, showcasing the importance of bicyclic compounds in advanced technological applications (Okoroanyanwu et al., 1998).
Synthetic Chemistry Innovations
Bicyclic compounds have also been at the forefront of innovations in synthetic chemistry. For instance, the synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-one demonstrates the versatility of bicyclic frameworks in organic synthesis. These processes involve ring contractions and expansions, showcasing the utility of bicyclic compounds in accessing a wide range of structurally diverse molecules. Such transformations are pivotal in the synthesis of complex molecules, including pharmaceuticals and agrochemicals (Brook & Brophy, 1985).
作用機序
Safety and Hazards
特性
IUPAC Name |
(1S,4S)-bicyclo[2.2.0]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-3-4-1-2-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDXHYKQUQYFA-HVYQYDHPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)
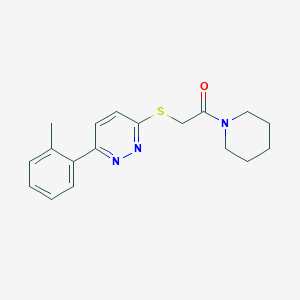
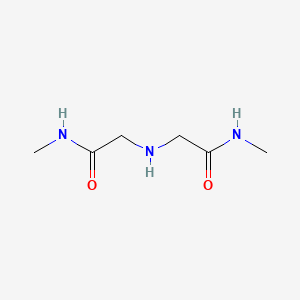

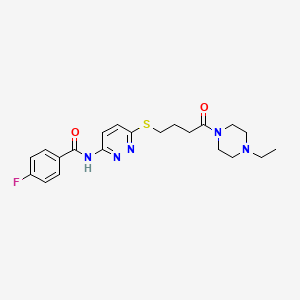

![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)
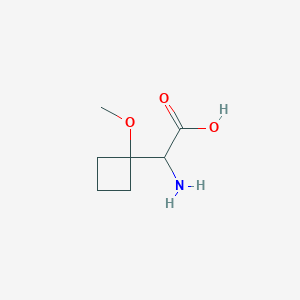
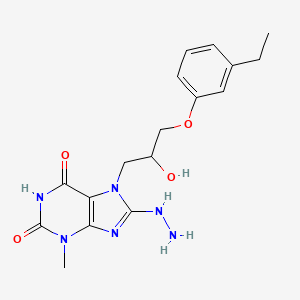

![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)
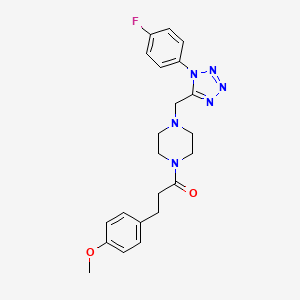
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2969066.png)